molecular formula C12H22O4 B14373686 Diethyl 2,2,3-trimethylpentanedioate CAS No. 90016-18-5

Diethyl 2,2,3-trimethylpentanedioate

Cat. No.: B14373686
CAS No.: 90016-18-5
M. Wt: 230.30 g/mol
InChI Key: NAKKGJBGZHZQGD-UHFFFAOYSA-N
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Description

Diethyl 2,2,3-trimethylpentanedioate is a branched ester derived from pentanedioic acid (glutaric acid) with three methyl substituents at positions 2, 2, and 3, and ethyl ester groups. This structural complexity distinguishes it from simpler glutaric acid derivatives. Its applications may include use as a plasticizer, solvent, or intermediate in organic synthesis, depending on its stability and steric effects .

Properties

CAS No.

90016-18-5

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

diethyl 2,2,3-trimethylpentanedioate

InChI

InChI=1S/C12H22O4/c1-6-15-10(13)8-9(3)12(4,5)11(14)16-7-2/h9H,6-8H2,1-5H3

InChI Key

NAKKGJBGZHZQGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C(C)(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2,3-trimethylpentanedioate can be synthesized through the esterification of 2,2,3-trimethylpentanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or ion-exchange resins can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,3-trimethylpentanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, it can hydrolyze to form 2,2,3-trimethylpentanedioic acid and ethanol.

    Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically performed with hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Carried out with LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Hydrolysis: Produces 2,2,3-trimethylpentanedioic acid and ethanol.

    Reduction: Yields the corresponding diol.

    Substitution: Results in the formation of substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2,2,3-trimethylpentanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and resins due to its ester functionality, which can undergo polymerization reactions.

Mechanism of Action

The mechanism of action of diethyl 2,2,3-trimethylpentanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester groups. This can lead to various transformations depending on the reagents and conditions used. In biological systems, its esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally or functionally related to diethyl 2,2,3-trimethylpentanedioate:

Compound Name Structure Features Key Differences
Diethyl glutarate Linear pentanedioic acid diethyl ester No methyl substituents; linear backbone
Diethyl 2-methylpentanedioate Single methyl group at position 2 Less steric hindrance
2,4-Pentanedione Diketone (two ketone groups) Oxo groups instead of ester moieties
2,2,4-Trimethylpentane Branched alkane (iso-octane) Hydrocarbon without ester functionality

Key Insights :

  • Functional Groups : Unlike 2,4-pentanedione (a diketone), this compound is an ester, making it more polar but less acidic .

Physicochemical Properties

Property This compound (Inferred) Diethyl Glutarate 2,2,4-Trimethylpentane
Boiling Point Higher than linear esters (due to branching) ~230–240°C (literature) ~99°C (CAS 540-84-1)
Solubility Lower water solubility (increased hydrophobicity) Miscible in polar solvents Insoluble in water
Surface Tension Likely lower than linear esters (branching reduces intermolecular forces) ~30–35 mN/m (similar esters) ~18–20 mN/m (alkanes)

Notes:

  • The branched structure of this compound may lower its surface tension compared to linear diesters, akin to how 2,2,4-trimethylpentane (iso-octane) exhibits lower surface tension than straight-chain alkanes .
  • Increased methyl substitution likely enhances thermal stability but reduces solubility in polar solvents .

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